molecular formula C27H27N3O4 B15154659 Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15154659
M. Wt: 457.5 g/mol
InChI Key: IGSOTVNUHNJNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and phenylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the piperazine ring, and the attachment of phenylcarbonyl groups. Common synthetic routes may include:

    Esterification: The initial step involves the esterification of benzoic acid with ethanol to form ethyl benzoate.

    Amidation: The next step involves the reaction of ethyl benzoate with an amine to form the amide linkage.

    Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Phenylcarbonyl Attachment: Finally, the phenylcarbonyl groups are attached through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with a phenylacetyl group instead of a phenylcarbonyl group.

    Ethyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Contains a benzyloxy group, which may alter its chemical properties and biological activities.

    Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Features additional chlorine and methoxy substituents, potentially affecting its reactivity and applications.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 3-benzamido-4-(4-benzoylpiperazin-1-yl)benzoate

InChI

InChI=1S/C27H27N3O4/c1-2-34-27(33)22-13-14-24(23(19-22)28-25(31)20-9-5-3-6-10-20)29-15-17-30(18-16-29)26(32)21-11-7-4-8-12-21/h3-14,19H,2,15-18H2,1H3,(H,28,31)

InChI Key

IGSOTVNUHNJNLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.